molecular formula C11H9BBr2O3 B2614058 4,7-Dibromo-3-methoxynaphthalene-1-boronic acid CAS No. 2377609-05-5

4,7-Dibromo-3-methoxynaphthalene-1-boronic acid

Cat. No.: B2614058
CAS No.: 2377609-05-5
M. Wt: 359.81
InChI Key: BJALALLCOHYLTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dibromo-3-methoxynaphthalene-1-boronic acid typically involves the bromination of 3-methoxynaphthalene followed by borylation. The bromination step introduces bromine atoms at the 4 and 7 positions of the naphthalene ring. This is followed by a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination and borylation reactions under controlled conditions to ensure high yield and purity .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 4,7-Dibromo-3-methoxynaphthalene-1-boronic acid involves its role as a boronic acid in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . This mechanism involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methoxynaphthalene-1-boronic acid: Similar structure but with only one bromine atom.

    4,7-Dibromo-1-naphthaleneboronic acid: Lacks the methoxy group.

    3-Methoxy-1-naphthaleneboronic acid: Lacks the bromine atoms.

Uniqueness

4,7-Dibromo-3-methoxynaphthalene-1-boronic acid is unique due to the presence of both bromine and methoxy groups on the naphthalene ring, which allows for versatile reactivity in organic synthesis. The dibromo substituents enable selective functionalization, while the methoxy group can participate in various chemical transformations .

Properties

IUPAC Name

(4,7-dibromo-3-methoxynaphthalen-1-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BBr2O3/c1-17-10-5-9(12(15)16)8-4-6(13)2-3-7(8)11(10)14/h2-5,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJALALLCOHYLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C2=C1C=C(C=C2)Br)Br)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BBr2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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